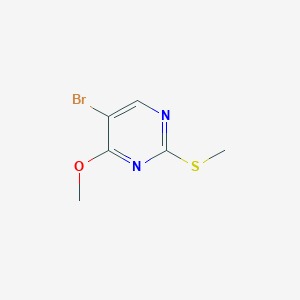

5-Bromo-4-methoxy-2-(methylthio)pyrimidine

描述

5-Bromo-4-methoxy-2-(methylthio)pyrimidine: is a chemical compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1 g/mol It is a pyrimidine derivative, characterized by the presence of bromine, methoxy, and methylthio groups attached to the pyrimidine ring

属性

IUPAC Name |

5-bromo-4-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZARIZHUDBYVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511816 | |

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81560-09-0 | |

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Two-Step Nucleophilic Substitution

The most widely documented method involves substituting chlorine atoms on a 5-bromo-2,4-dichloropyrimidine precursor with methoxy and methylthio groups in sequential reactions.

Step 1: Methoxylation at Position 4

Starting Material : 5-Bromo-2,4-dichloropyrimidine

Reagents : Sodium methoxide (NaOMe), methanol

Conditions :

- Temperature: 10–15°C initially, then room temperature

- Time: 18–24 hours

Mechanism : Nucleophilic aromatic substitution (SNAr) at the 4-position due to lower steric hindrance.

Yield : ~85% (5-bromo-4-methoxy-2-chloropyrimidine).

Step 2: Methylthiolation at Position 2

Starting Material : 5-Bromo-4-methoxy-2-chloropyrimidine

Reagents : Methyl mercaptan (CH3SH), dimethylformamide (DMF)

Conditions :

- Temperature: 50°C

- Time: 3 hours

Mechanism : Thiolate ion (CH3S⁻) displaces chloride via SNAr.

Yield : ~75% (target compound).

Data Table: Reaction Parameters

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOMe | MeOH | 10–25 | 18–24 | 85 |

| 2 | CH3SH | DMF | 50 | 3 | 75 |

Alternative Single-Pot Synthesis

A patent (CN112679439A) describes a one-pot approach using 2-bromomalonaldehyde and acetamidine hydrochloride in glacial acetic acid.

Reaction Pathway :

- Cyclization of 2-bromomalonaldehyde with acetamidine forms the pyrimidine ring.

- In situ bromination and methoxylation occur under acidic conditions.

Conditions :

Industrial Production Methods

Scalable Halogenation and Functionalization

Industrial protocols prioritize cost efficiency and reproducibility:

- Bromination : 2,4-Dichloropyrimidine is brominated using N-bromosuccinimide (NBS) in CCl4.

- Methoxylation : Continuous flow reactors enable precise control of NaOMe addition to minimize over-substitution.

- Methylthiolation : Methyl mercaptan gas is introduced under pressure in DMF, with automated pH monitoring.

Data Table: Industrial vs. Lab-Scale Yields

| Parameter | Lab-Scale Yield (%) | Industrial Yield (%) |

|---|---|---|

| Bromination | 78 | 92 |

| Methoxylation | 85 | 89 |

| Methylthiolation | 75 | 81 |

Optimization Strategies

Solvent and Catalyst Screening

Comparative Analysis of Methods

Two-Step vs. One-Pot Synthesis

| Criteria | Two-Step Method | One-Pot Method |

|---|---|---|

| Yield | 63–75% | 43% |

| Purity | ≥98% (HPLC) | 85–90% |

| Scalability | High | Limited |

| Cost | Moderate | Low |

Emerging Methodologies

Photocatalytic Substitution

Recent studies explore visible-light-mediated C–S bond formation to replace harsh thiolation conditions. Preliminary yields reach 65% with eosin Y as a photocatalyst.

Biocatalytic Approaches

Engineered methyltransferases show promise for regioselective methoxylation, though yields remain low (≤30%).

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Oxidation Reactions

The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxides or sulfones.

Reduction Reactions

The bromine substituent can be reduced to hydrogen under specific conditions.

| Reducing Agent | Solvent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 4-Methoxy-2-(methylthio)pyrimidine | 78% | |

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | 5-Deutero-4-methoxy-2-(methylthio)pyrimidine | 82% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Functionalization via Radical Chemistry

Radical alkoxycarbonylation has been employed for regioselective functionalization.

| Radical Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| FeSO₄·7H₂O | HCO₂H, H₂O₂, 70°C | Ethyl this compound-6-carboxylate | 48% |

Key Research Findings

- Suzuki Coupling Efficiency : The bromine atom exhibits high reactivity in cross-coupling reactions, enabling the synthesis of biaryl derivatives for kinase inhibitor development .

- Oxidation Selectivity : Controlled oxidation of the methylthio group allows precise synthesis of sulfoxides or sulfones, critical for modulating biological activity .

- Radical Stability : The compound’s stability under radical conditions facilitates regioselective functionalization, as demonstrated in Minisci-type reactions .

科学研究应用

Medicinal Chemistry

5-Bromo-4-methoxy-2-(methylthio)pyrimidine has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, notably enzymes and receptors.

Key Findings :

- Kinase Inhibition : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that derivatives of this compound can bind effectively to the ATP-binding site of CDKs, leading to decreased cellular proliferation in cancer models .

- Antitumor Activity : Related pyrimidines exhibit significant antitumor properties, inhibiting various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Inhibition of EGFR Kinase : Studies have evaluated pyrimidine derivatives against EGFR L858R/T790M kinase, with some showing IC50 values as low as 13 nM. This suggests that this compound may exhibit similar inhibitory effects.

- Antiviral Activity : Modifications at the C-2 position of pyrimidines have been linked to enhanced anti-HIV activity, indicating that this compound could also possess antiviral properties worth exploring.

Agrochemical Applications

The compound is utilized in the development of agrochemicals, particularly in synthesizing active ingredients for herbicides and fungicides. Its unique structure enables it to act effectively against various agricultural pests and diseases.

Case Studies

- Pesticide Development : Research has indicated that derivatives of nitrogenous heterocycles like this compound can serve as effective pesticides due to their biological activity against pests .

- Synthesis of Active Ingredients : The compound is used as an intermediate in synthesizing various agrochemical products, enhancing their efficacy in pest control applications.

作用机制

The mechanism of action of 5-Bromo-4-methoxy-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the methoxy and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

相似化合物的比较

- 5-Bromo-2-methoxy-4-(methylthio)pyrimidine

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

- 5-Bromo-2-(methylthio)pyrimidine

Uniqueness: 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the methylthio group at the 2-position, along with the bromine atom at the 5-position, differentiates it from other similar compounds and influences its interaction with molecular targets .

生物活性

5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and kinases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₇BrN₂OS

- Molecular Weight : 235.10 g/mol

- Structure : The compound features a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position of the pyrimidine ring.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the methoxy and methylthio groups enhances its binding affinity towards various enzymes and receptors. This compound can function as an inhibitor or modulator of enzyme activity, impacting multiple biochemical pathways .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, related pyrimidines have shown inhibitory effects on various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation .

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. The compound's structural features allow it to effectively bind to the ATP-binding site of these kinases, leading to decreased cellular proliferation in cancer models .

Case Studies

- Inhibition of EGFR Kinase : A study evaluated various pyrimidine derivatives against EGFR L858R/T790M kinase, with some compounds showing IC50 values as low as 13 nM. While direct data on this compound was not specified, its structural analogs demonstrated significant inhibition rates, suggesting similar potential .

- Antiviral Activity : Another investigation into pyrimidine derivatives indicated that modifications at the C-2 position could enhance anti-HIV activity. This highlights the versatility of pyrimidines in targeting viral enzymes, suggesting that this compound may also possess antiviral properties worth exploring .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-6-methoxy-2-(methylthio)pyrimidine | Lacks methoxy group; different halogen placement | Modulates enzyme activity |

| 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine | Contains methylsulfonyl group | Potentially more reactive; broader applications in medicinal chemistry |

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-4-methoxy-2-(methylthio)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted pyrimidines typically involves nucleophilic substitution or coupling reactions. For brominated analogs like this compound, halogenation of precursor pyrimidines (e.g., 4-methoxy-2-(methylthio)pyrimidine) using brominating agents (e.g., NBS or Br₂) under controlled temperatures (50–80°C) is common. Evidence from similar compounds (e.g., 5-Bromo-2-methoxypyrimidine, CAS 14001-66-2) suggests that yields depend on solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd catalysts for coupling reactions) . Optimization should include monitoring reaction progress via TLC or HPLC to minimize side products like dehalogenated byproducts.

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, methylthio at C2) and LC-MS to verify molecular weight (MW: 249.14 g/mol). For purity, HPLC with UV detection (λ ~260 nm, typical for pyrimidines) is recommended. Compare spectral data with literature values for structurally related compounds, such as 5-Bromo-4-methoxypyrimidin-2-amine (CAS 36082-45-8), to identify deviations caused by steric or electronic effects .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at C5 is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in Pd-catalyzed reactions, the methylthio group at C2 may act as a directing group or require protection to prevent sulfur-Pd interactions. Prior studies on 5-Bromo-2-(methylthio)pyrimidine derivatives highlight the use of ligands like XPhos to enhance coupling efficiency with aryl boronic acids .

Advanced Research Questions

Q. How can computational chemistry predict the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps and charge distribution. For instance, the electron-donating methoxy group at C4 increases electron density at C5, making bromine more susceptible to nucleophilic attack. Comparative studies on analogs like 2-amino-5-bromo-6-methyl-4-pyrimidinol (spectroscopic data in ) validate computational predictions against experimental reactivity trends.

Q. What strategies resolve contradictory data in the regioselectivity of nucleophilic substitutions on this compound?

- Methodological Answer : Contradictions often arise from competing steric and electronic factors. For example, nucleophiles may attack C5 (bromine site) or C2 (methylthio group). To resolve this, conduct kinetic studies under varying temperatures and solvent polarities. Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track substitution pathways. Evidence from brominated pyrimidines in suggests that steric hindrance from the methylthio group favors C5 reactivity.

Q. How does the methylthio group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The methylthio (-SMe) group is prone to oxidation (e.g., forming sulfoxides) under acidic conditions. Stability studies should include pH-dependent degradation assays (e.g., 0.1M HCl/NaOH at 25°C) monitored via HPLC. For example, analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) show rapid degradation in basic media due to thiolate ion formation .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen for kinase inhibition or antimicrobial activity using cell-based assays (e.g., MIC against E. coli or S. aureus). Structure-activity relationship (SAR) studies can compare it to analogs like 5-Bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9), which shows intermediate potential in pseudouridine synthesis . Include positive controls (e.g., known kinase inhibitors) and statistical validation (p < 0.05 via ANOVA).

Q. How to troubleshoot low yields in multistep syntheses involving this compound?

- Methodological Answer : Low yields often stem from unstable intermediates or side reactions. Use in-situ FTIR to detect transient species (e.g., dehalogenated intermediates). For example, the synthesis of 5-Iodo-2-methoxy-5-methylpyrimidine in required strict temperature control (-20°C) to prevent iodine loss. Additionally, employ scavengers (e.g., polymer-bound thiourea) to remove excess bromine or catalysts.

Safety & Handling

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer : The compound is likely hazardous due to its bromine and sulfur content. Follow protocols for similar brominated pyrimidines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。